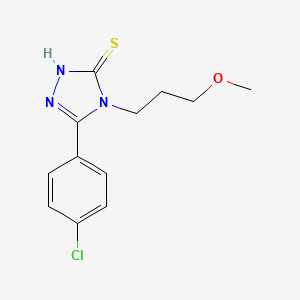
5-(4-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H14ClN3OS and its molecular weight is 283.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
5-(4-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities, particularly in medicinal chemistry. The presence of the triazole ring and thiol group contributes to its pharmacological properties, which include anticancer, antimicrobial, and antiviral activities. This article reviews various studies that highlight the biological activity of this compound and its derivatives.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14ClN3OS
- Molecular Weight : 273.77 g/mol
The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or receptors. The triazole ring can act as a hydrogen bond acceptor and donor, enhancing binding affinity to biological targets. The sulfur atom in the thiol group may also play a role in redox reactions, contributing to the compound's biological activity.
Anticancer Activity
Research has shown that triazole derivatives exhibit significant anticancer properties. A study evaluated various synthesized 1,2,4-triazole-3-thiol derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Results indicated that compounds with a similar structure to this compound demonstrated cytotoxic effects, particularly against melanoma cells .
Table 1: Cytotoxicity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | IGR39 | 12.5 |
| Compound B | MDA-MB-231 | 15.0 |
| Compound C | Panc-1 | 20.0 |
Antimicrobial Activity
Triazole compounds have also been investigated for their antimicrobial properties. In vitro studies have shown that derivatives of this compound exhibit activity against various bacterial strains. The mechanism is primarily attributed to the disruption of cell wall synthesis and interference with nucleic acid metabolism.
Antiviral Activity
The antiviral potential of triazole derivatives has been explored in several studies. For instance, certain compounds have shown effectiveness against tobacco mosaic virus (TMV), indicating a promising avenue for developing antiviral agents .
Case Study 1: Anticancer Efficacy
In a comparative study involving multiple triazole derivatives, it was found that those with extended alkyl chains exhibited enhanced anticancer activity due to improved lipophilicity and cellular uptake. The study highlighted the importance of structural modifications in enhancing bioactivity .
Case Study 2: Antimicrobial Screening
A series of synthesized triazoles were screened against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited superior antimicrobial activity compared to their non-substituted counterparts .
属性
IUPAC Name |
3-(4-chlorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-17-8-2-7-16-11(14-15-12(16)18)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKRIRUOYLHEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













